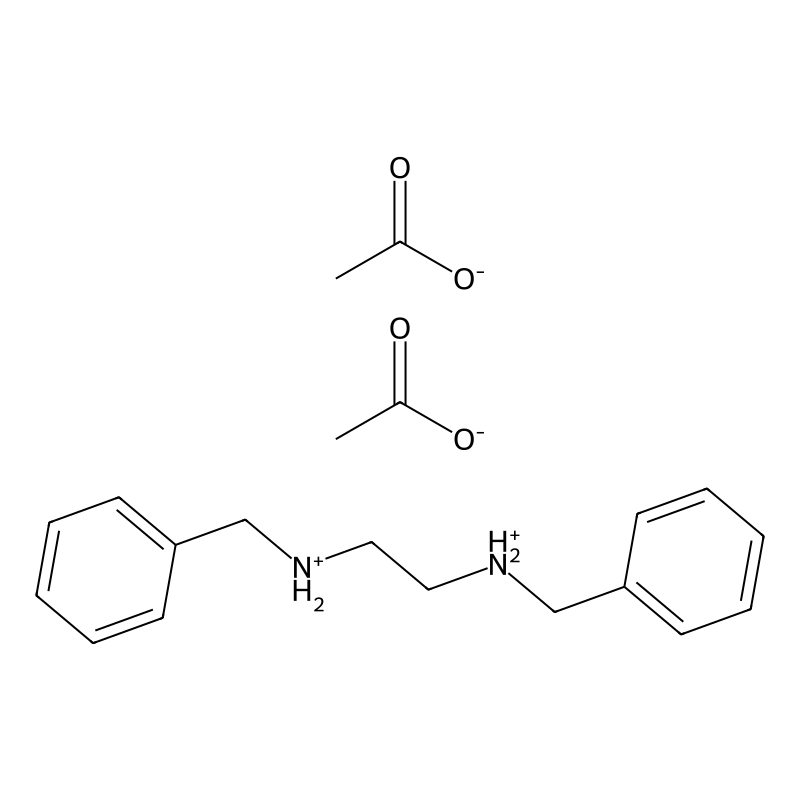N,N'-Dibenzylethylenediamine diacetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Complexation and Chelation:
DBED acts as a bidentate ligand, meaning it can form two bonds with a central metal ion. This property makes it useful for complexation and chelation reactions in inorganic chemistry. Studies have explored DBED for complexing with lanthanide ions, potentially leading to new materials with interesting optical or magnetic properties.
Organic Synthesis:
DBED's diacetate groups can be reactive, allowing for its use as a starting material or intermediate in organic synthesis. Research has investigated DBED for synthesizing macrocycles and other complex organic molecules [].
Pharmaceutical Research:
The lipophilic (fat-soluble) nature of DBED has led to its exploration in pharmaceutical research. It has been studied as a potential carrier molecule for drug delivery, particularly for poorly water-soluble drugs []. Additionally, DBED itself exhibits some biological activity, with some studies investigating its potential as an antiparasitic agent [].
N,N'-Dibenzylethylenediamine diacetate is a chemical compound with the molecular formula and a molar mass of approximately 360.45 g/mol. It is recognized by its CAS number 122-75-8 and is commonly used as an intermediate in the synthesis of pharmaceutical compounds, particularly benzathine penicillin. The compound appears as a white solid and has a melting point ranging from 117 to 118 °C, making it relatively stable under standard conditions. Its solubility in water is notable, with a pH of 5-6 when dissolved at a concentration of 50 g/L at 20 °C .
The primary mechanism of action of DBED is related to its chelating properties. The positively charged nitrogen atoms and the electron-donating aromatic rings can form complexes with metal ions. This complex formation can be used to sequester unwanted metals in solution or to modify the reactivity of metal ions in various reactions [].
- Safety Concerns:
- May cause skin and eye irritation upon contact.
- Ingestion or inhalation may cause respiratory problems.
- Hazards:
- Not classified as flammable.
- However, the decomposition products upon heating may be flammable or toxic.
- Acylation: The compound can react with various acylating agents to form acyl derivatives.
- Hydrolysis: In aqueous conditions, it can hydrolyze to release benzylamine and acetic acid.
- Formation of salts: It can form salts with acids due to the presence of amine groups, which can participate in protonation reactions.
These reactions are significant for its use in synthetic organic chemistry, particularly in the preparation of more complex molecules.
N,N'-Dibenzylethylenediamine diacetate can be synthesized through several methods:
- Direct Acetylation: Reacting N,N'-dibenzylethylenediamine with acetic anhydride or acetyl chloride leads to the formation of the diacetate.
- Benzylation followed by Acetylation: Starting from ethylenediamine, benzyl groups are introduced followed by acetylation to yield the desired compound.
- Use of Benzaldehyde: A reaction involving ethylenediamine and benzaldehyde, followed by treatment with acetic acid or its derivatives can also produce N,N'-Dibenzylethylenediamine diacetate .
N,N'-Dibenzylethylenediamine diacetate has several applications:
- Pharmaceutical Intermediate: It is primarily used in the synthesis of benzathine penicillin, an important antibiotic.
- Chemical Research: Employed as a reagent in various organic synthesis processes.
- Laboratory Studies: Utilized in biochemical assays and research focusing on drug interactions and metabolic pathways .
Research involving N,N'-Dibenzylethylenediamine diacetate typically focuses on its interactions within biological systems, particularly regarding its pharmacological effects as part of antibiotic formulations. Interaction studies may include:
- Binding Affinity: Evaluating how well it binds to bacterial enzymes or receptors.
- Synergistic Effects: Investigating its effectiveness when combined with other antibiotics or therapeutic agents.
- Metabolism Studies: Understanding how it is metabolized within biological systems and its potential side effects or toxicity .
Several compounds share structural similarities with N,N'-Dibenzylethylenediamine diacetate, which may exhibit comparable properties or applications. Notable similar compounds include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzathine Penicillin | C17H19N3O5S | Antibiotic used for bacterial infections |
| N,N-Dibenzylethylene diamine | C16H18N2 | Precursor for various chemical syntheses |
| N,N'-Diethyl-ethylenediamine | C10H22N2 | Used in polymer chemistry and as a curing agent |
| N,N'-Dimethyl-ethylenediamine | C6H16N2 | Commonly used in organic synthesis |
Uniqueness
N,N'-Dibenzylethylenediamine diacetate is unique due to its dual functionality as both a diamine and an acetate, allowing it to participate in diverse
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








